2',5'-Dihydroxychalcone

説明

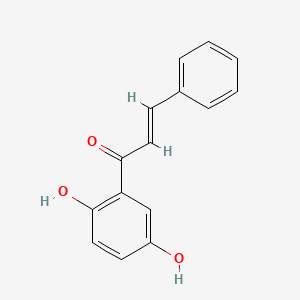

2’,5’-Dihydroxychalcone is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C15H12O3. Chalcones are known for their diverse biological activities and are found in various edible plants. The structure of 2’,5’-Dihydroxychalcone consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its biological activity .

特性

IUPAC Name |

1-(2,5-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,16,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVRZRARFZZBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393320 | |

| Record name | 2',5'-dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19312-13-1 | |

| Record name | 2′,5′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19312-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dihydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction conditions .

化学反応の分析

Types of Reactions: 2’,5’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochalcones.

Substitution: Halogenated chalcones.

科学的研究の応用

Chemistry

- Precursor for Synthesis: Utilized as a precursor for synthesizing various flavonoids and heterocyclic compounds. Its unique hydroxylation pattern allows for the development of derivatives with enhanced biological activities.

Biology

- Antioxidant Activity: Exhibits strong antioxidant properties by scavenging free radicals and enhancing cellular glutathione levels. This activity is mediated through the activation of the Nrf2 transcriptional response, crucial for antioxidant defenses .

Medicine

- Anti-inflammatory Properties: Inhibits production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies have shown that it reduces pro-inflammatory cytokines like TNF-α and IL-6 in microglial cells .

- Anticancer Activity: Demonstrates selective cytotoxicity against various tumor cell lines while sparing normal cells. For instance, a derivative exhibited an IC50 value as low as 0.31 µg/mL against cancer cells, indicating strong anticancer potential. In vivo studies showed significant tumor growth inhibition in mouse models .

Industry

- Natural Food Colorants and Preservatives: Explored for its potential use in developing natural food colorants and preservatives due to its antioxidant properties.

Case Studies

Antioxidant Activity Study:

A study involving MCF-7/AREc32 cell lines demonstrated that treatment with this compound led to a significant increase in glutathione levels, suggesting its therapeutic potential in oxidative stress-related diseases .

Anti-inflammatory Study:

Research conducted on BV2 microglial cells revealed that this compound significantly reduced the production of pro-inflammatory cytokines while inhibiting reactive oxygen species production, indicating its potential application in neuroinflammatory conditions .

Cytotoxicity Study:

In a series of synthesized derivatives, one derivative showed selective cytotoxicity against tumor cell lines with an IC50 value as low as 0.31 µg/mL. In vivo studies indicated that this compound inhibited tumor growth by approximately 60.5% in mice models .

作用機序

The biological effects of 2’,5’-Dihydroxychalcone are primarily due to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

類似化合物との比較

2’,5’-Dihydroxychalcone is unique among chalcones due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:

2’,4’,4-Trihydroxychalcone (Isoliquiritigenin): Known for its anti-inflammatory and anticancer properties.

2’,4’,3,4-Tetrahydroxychalcone (Butein): Exhibits strong antioxidant and anti-inflammatory activities.

生物活性

2',5'-Dihydroxychalcone (2',5'-DHC) is a naturally occurring flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes recent findings on the biological activity of 2',5'-DHC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups located at the 2' and 5' positions of the chalcone structure. Its chemical formula is , and it belongs to a larger class of compounds known as chalcones, which are precursors to flavonoids.

Antioxidant Activity

Mechanisms of Action:

Research indicates that 2',5'-DHC enhances cellular levels of glutathione (GSH), a critical antioxidant. The increase in GSH levels is mediated through both reactive oxygen species (ROS)-dependent and ROS-independent pathways. Specifically, it activates the Nrf2 transcriptional response, which is crucial for antioxidant defense mechanisms .

Case Study:

A study using the MCF-7/AREc32 cell line demonstrated that treatment with 2',5'-DHC resulted in significant GSH elevation, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Anti-inflammatory Properties

2',5'-DHC exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to downregulate nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in various cell types.

Research Findings:

In BV2 microglial cells, 2',5'-DHC significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while also inhibiting ROS production. This suggests its potential as a treatment for neuroinflammatory conditions .

Cytotoxicity and Anticancer Activity

Cytotoxic Effects:

The compound has demonstrated selective cytotoxicity against various tumor cell lines while sparing normal human umbilical venous endothelial cells (HUVEC). For instance, among synthesized derivatives, 2-chloro-2',5'-dihydroxychalcone showed an IC50 value as low as 0.31 µg/mL against cancer cells, indicating strong anticancer potential .

In Vivo Studies:

In animal models, administration of 2-chloro-2',5'-DHC significantly inhibited tumor growth in mice bearing Lewis lung carcinoma cells by approximately 60.5% at a dosage of 50 mg/kg/day . This highlights its potential for further development as an anticancer agent.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 2',5'-dihydroxychalcone and its derivatives?

The compound is synthesized via Claisen-Schmidt condensation , where 2',5'-dihydroxyacetophenone reacts with substituted benzaldehydes under base catalysis. Microwave-assisted methods improve yield and reduce reaction time . Derivatives like 2-bromo-2',5'-dihydroxychalcone are synthesized by halogenation of the parent chalcone scaffold, followed by purification via column chromatography .

Q. How can researchers confirm the structural identity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR identifies hydroxyl groups (δ ~12–14 ppm for phenolic -OH) and α,β-unsaturated ketone (δ ~7.5–8.0 ppm for protons) .

- IR spectroscopy confirms carbonyl stretching (C=O at ~1650 cm⁻¹) and hydroxyl vibrations (broad peak ~3200–3400 cm⁻¹) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 280 nm resolves chalcone isomers .

Q. What are the primary biological activities reported for this compound?

- Antioxidant activity : Induces glutathione (GSH) synthesis via Nrf2/ARE pathway activation, mediated by oxidative stress and ERK kinase signaling .

- Antiangiogenic effects : Inhibits endothelial cell migration by targeting VEGF-induced ERK phosphorylation, validated using HUVEC models and Sorafenib as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) alter the bioactivity of this compound?

- 2-Bromo substitution enhances antiangiogenic potency compared to chloro or unmodified derivatives. This is attributed to improved binding to VEGF signaling intermediates (e.g., ERK1/2) .

- Hydroxylation patterns : The 2',5' configuration is critical for ARE activation, while 2',4' derivatives show higher GCH-I enzyme inhibition (IC₅₀ ~10 μM) .

Q. What experimental contradictions exist in mechanistic studies of this compound?

- Oxidative stress duality : While this compound induces GSH as an antioxidant, its pro-oxidant activity in cancer cells (via ROS generation) remains context-dependent and requires careful dose titration .

- Enzyme inhibition specificity : Some derivatives inhibit CDC25B phosphatase (IC₅₀ ~3 μM), but off-target effects on PTP1B necessitate isoform-specific assays .

Q. What computational methods are used to study chalcone interactions?

- Molecular dynamics (MD) simulations : Predict binding modes of 2',4'-dihydroxychalcone with β-cyclodextrin, showing endothermic inclusion complex formation (ΔH > 0) .

- QM/MM calculations : Analyze electronic transitions in photoisomerization reactions, revealing hydroxylation-dependent energy barriers (e.g., 2,4,4'-trihydroxychalcone vs. 2,4'-dihydroxychalcone) .

Q. How does solvent environment affect chalcone reactivity and stability?

- pH-dependent isomerization : Cyclization to flavanones requires ionization of the 2'-hydroxyl group (pKa ~7.5), with enzymatic catalysis (chalcone isomerase) accelerating reaction rates 100-fold .

- Solvent polarity : Water increases photoisomerization quantum yield (Φ ~0.3) compared to nonpolar solvents (Φ ~0.1), critical for designing light-responsive chalcone derivatives .

Methodological Considerations

Designing assays for chalcone bioactivity:

- Cell-based models : Use HUVECs for angiogenesis studies (scratch assay, tube formation) and HepG2 cells for antioxidant/Nrf2 pathway analysis .

- Enzyme kinetics : Employ Michaelis-Menten plots to differentiate competitive vs. non-competitive inhibition (e.g., CDC25B vs. PTP1B) .

Addressing solubility challenges in in vitro studies:

- β-Cyclodextrin inclusion complexes : Enhance aqueous solubility of 2',4'-dihydroxychalcone (formation constant K = 320 M⁻¹ at 25°C) .

- Co-solvent systems : Use methanol:water (70:30) for HPLC analysis to prevent chalcone degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。